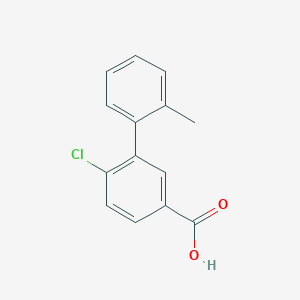

Ácido 4-cloro-3-(2-metilfenil)benzoico

Descripción general

Descripción

4-Chloro-3-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2. It is a white or off-white crystalline powder that is used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties and its role in the synthesis of other complex molecules.

Aplicaciones Científicas De Investigación

4-Chloro-3-(2-methylphenyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

It is structurally similar to tolfenamic acid , which is known to inhibit cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammation and energy metabolism, respectively.

Mode of Action

Based on its structural similarity to tolfenamic acid , it may also act as an inhibitor of cyclooxygenases and pantothenate kinase . This inhibition could lead to a decrease in the production of prostaglandins (involved in inflammation) and coenzyme A (involved in energy metabolism).

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-3-(2-methylphenyl)benzoic acid are likely related to inflammation and energy metabolism, given its potential targets . Inhibition of cyclooxygenases would disrupt the synthesis of prostaglandins, affecting inflammatory responses. Inhibition of pantothenate kinase would affect the synthesis of coenzyme A, impacting various metabolic pathways.

Result of Action

If it acts similarly to tolfenamic acid , it may have anti-inflammatory effects due to the inhibition of prostaglandin synthesis. It may also impact energy metabolism due to the inhibition of coenzyme A synthesis.

Análisis Bioquímico

Biochemical Properties

4-Chloro-3-(2-methylphenyl)benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclooxygenases (COX), which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, 4-Chloro-3-(2-methylphenyl)benzoic acid can reduce the formation of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound has been shown to interact with pantothenate kinase, an enzyme involved in coenzyme A biosynthesis .

Cellular Effects

4-Chloro-3-(2-methylphenyl)benzoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to inflammation and apoptosis. By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby modulating inflammatory responses in cells . Furthermore, 4-Chloro-3-(2-methylphenyl)benzoic acid has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 4-Chloro-3-(2-methylphenyl)benzoic acid involves its interaction with specific biomolecules. The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 4-Chloro-3-(2-methylphenyl)benzoic acid can promote the degradation of transcription factors involved in the synthesis of β-amyloid precursor protein, thereby reducing the formation of amyloid plaques associated with neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-3-(2-methylphenyl)benzoic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 4-Chloro-3-(2-methylphenyl)benzoic acid can lead to sustained inhibition of COX enzymes and persistent anti-inflammatory effects . The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and storage conditions.

Dosage Effects in Animal Models

The effects of 4-Chloro-3-(2-methylphenyl)benzoic acid in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, it may cause toxicity and adverse reactions, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which the risk of toxicity increases.

Metabolic Pathways

4-Chloro-3-(2-methylphenyl)benzoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and hydroxylation of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted via the kidneys.

Transport and Distribution

Within cells and tissues, 4-Chloro-3-(2-methylphenyl)benzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues, including the liver and kidneys . Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 4-Chloro-3-(2-methylphenyl)benzoic acid is primarily within the cytoplasm and organelles involved in its metabolism . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as it interacts with enzymes and biomolecules within these subcellular regions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3-(2-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. One common method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-(2-methylphenyl)benzoic acid often involves large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process. The purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and methyl groups on the benzene ring.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 4-Chloro-3-(2-methylphenyl)benzoic acid can yield nitro derivatives, while oxidation can produce carboxylic acids .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2-methylbenzoic acid

- 4-Chloro-3-methylbenzoic acid

- 2-Methylbenzoic acid

Uniqueness

4-Chloro-3-(2-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .

Actividad Biológica

4-Chloro-3-(2-methylphenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities. This article reviews its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzoic acid core with a chlorine atom and a methyl-substituted phenyl group. This configuration is significant in determining its biological activity.

Biological Activity Overview

4-Chloro-3-(2-methylphenyl)benzoic acid exhibits various biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against several bacterial strains.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals.

- Cytotoxic Effects : Studies indicate potential cytotoxicity against cancer cell lines.

The biological effects of 4-Chloro-3-(2-methylphenyl)benzoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes such as neurolysin and angiotensin-converting enzyme, which are crucial in various physiological processes .

- Induction of Proteasomal Activity : Research indicates that it may enhance proteasomal activity, promoting protein degradation pathways that are essential for cellular homeostasis .

- Modulation of Signaling Pathways : It may interact with key signaling pathways involved in cell proliferation and apoptosis.

1. Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzoic acid derivatives found that 4-Chloro-3-(2-methylphenyl)benzoic acid exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., Hep-G2, A2058). The results indicated that at concentrations of 5 µM, the compound significantly inhibited cell growth without causing substantial cytotoxicity to normal fibroblasts.

| Cell Line | Cell Growth Inhibition (%) at 5 µM |

|---|---|

| Hep-G2 | 47 ± 3.5 |

| A2058 | 52 ± 4.0 |

| CCD25sk (normal) | 10 ± 1.5 |

3. Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in scavenging activity, suggesting its potential as an antioxidant agent.

Propiedades

IUPAC Name |

4-chloro-3-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)12-8-10(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGJWYGJMXLWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680868 | |

| Record name | 6-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261969-09-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.